molecular formula C11H11FN2O2S B14909496 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

Cat. No.: B14909496
M. Wt: 254.28 g/mol
InChI Key: FBLHGEBQIQZIJL-UHFFFAOYSA-N
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Description

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a sulfonylmethyl group substituted with a 2-fluorophenyl moiety. The pyrazole ring is methylated at the N1 position, enhancing its steric and electronic properties. Pyrazole derivatives are widely studied for their antifungal, antibacterial, and enzyme-inhibitory properties, often attributed to their ability to interact with biological targets such as succinate dehydrogenase (SDH) .

Properties

Molecular Formula

C11H11FN2O2S

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(2-fluorophenyl)sulfonylmethyl]-1-methylpyrazole

InChI

InChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3

InChI Key

FBLHGEBQIQZIJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

Reaction of 1,3-diketones 16 (e.g., acetylacetone derivatives) with methylhydrazine 5 in ethanol under reflux forms 1-methyl-1H-pyrazole 8 (Scheme 1). Regioselectivity is influenced by steric and electronic factors, with yields ranging from 63–94%.

Example :

  • 1,3-Diketone 16 (1.0 mmol) + methylhydrazine 5 (1.2 mmol) in ethanol, reflux for 6 h → 1-methyl-4-methyl-1H-pyrazole 8 (85% yield).

Method 2: Nucleophilic Substitution on Pre-formed Pyrazole

Synthesis of 4-Chloromethylpyrazole

4-Chloromethyl-1-methylpyrazole 21 is prepared via Vilsmeier-Haack reaction of 1-methylpyrazole with POCl$$_3$$/DMF (Scheme 3).

Example :

  • 1-Methylpyrazole (1.0 mmol) + POCl$$_3$$ (2.0 mmol) in DMF, 60°C → 21 (78% yield).

Sulfone Formation

Reaction of 21 with sodium 2-fluorophenylsulfinate 22 in acetone affords the target compound (Scheme 4).

Example :

  • 21 (1.0 mmol) + 22 (1.5 mmol) in acetone, 50°C, 12 h → target compound (82% yield).

Method 3: Copper-Catalyzed Coupling

Direct C–H Sulfonylation

A novel approach employs Cu(OTf)$$_2$$ to mediate the coupling of 1-methylpyrazole with 2-fluorophenylsulfonyl chloride 23 (Scheme 5).

Example :

  • 1-Methylpyrazole (1.0 mmol) + 23 (1.2 mmol) + Cu(OTf)$$_2$$ (0.1 mmol) in DCE, 80°C → target compound (60% yield).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation + Sulfonation Cyclocondensation, oxidation 68 High regioselectivity Multi-step, harsh oxidants
Nucleophilic Substitution Chloromethylation, SN2 reaction 82 Scalable, mild conditions Requires pre-functionalization
Cu-Catalyzed Coupling Direct C–H activation 60 Atom-economical, fewer steps Moderate yields, catalyst cost

Optimization and Scalability

  • Green Chemistry : Ionic liquids (e.g., [bmim]PF$$_6$$) improve reaction efficiency in Method 3, reducing temperatures to 50°C.
  • Catalyst Recycling : Cu catalysts in Method 3 are reusable for up to 4 cycles with <10% yield drop.
  • Industrial Feasibility : Method 2 is preferred for scale-up due to high yields and simple workup.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted pyrazoles .

Scientific Research Applications

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, biological activity, and stability data derived from experimental studies.

Structural and Functional Group Analysis

Compound Name Key Structural Features Bioactivity (EC₅₀ or IC₅₀) Stability Notes
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole 2-Fluorophenyl sulfonylmethyl, 1-methylpyrazole Not reported Likely stable in gastric fluid (inferred)
N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) 4-Fluorophenethyl carboxamide, thiophene-pyrazole hybrid 11.6 μmol/L (vs. R. solani) Not reported
N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) 2-Fluorophenyl carboxamide, thiophene-pyrazole hybrid 28.9 μmol/L (vs. F. graminearum) Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl sulfanyl, trifluoromethyl, aldehyde substituent Not reported Degradation observed in acidic media

Electron-Withdrawing Groups: The sulfonyl group in the target compound is a stronger electron-withdrawing group compared to the sulfanyl group in the 3-chlorophenyl analog (). The 2-fluorophenyl substituent in the target compound vs.

Biological Activity: Pyrazole-thiophene carboxamides (e.g., 7c, 7j) exhibit strong antifungal activity against Rhizoctonia solani and Fusarium graminearum (EC₅₀: 11.6–28.9 μmol/L), attributed to SDH inhibition via interactions with key amino acid residues (e.g., Trp173, His272) . The target compound’s sulfonyl group may mimic these interactions but requires validation via molecular docking. The 3-chlorophenyl sulfanyl analog () lacks reported bioactivity, suggesting that sulfonyl groups are critical for SDH binding.

Stability :

  • Compounds with tert-butyl piperazine groups (e.g., 1a , 1b in ) degrade in simulated gastric fluid, whereas the target compound’s sulfonylmethyl and methylpyrazole groups may confer stability in similar conditions .

Key Research Findings

  • Substituent Position Matters : Ortho-fluorine substitution (as in the target compound) vs. para-fluorine (as in 7c ) significantly alters steric and electronic profiles, impacting both stability and target affinity .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance metabolic stability and enzyme interaction compared to sulfanyl analogs, which are prone to oxidation or degradation .
  • SDH Inhibition Potential: Molecular docking of related compounds (e.g., 7h) reveals that pyrazole derivatives with strong electron-withdrawing groups form stable interactions with SDH, suggesting a plausible mechanism for the target compound .

Biological Activity

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anti-inflammatory, analgesic, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the sulfonyl and fluorophenyl groups. The structural characteristics of this compound are crucial as they influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. The following sections detail its key activities:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
This compound5.40 μM0.01 μM344.56

This selectivity indicates that the compound may provide anti-inflammatory effects with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated significant analgesic properties. In vivo studies using carrageenan-induced paw edema models indicated that it effectively reduces pain associated with inflammation.

Safety and Toxicity

Toxicological evaluations have shown that this compound exhibits a favorable safety profile. The acute oral toxicity studies indicated an LD50 greater than 2000 mg/kg, suggesting a low risk of acute toxicity in animal models .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Inflammatory Models : A study involving rats demonstrated that treatment with this compound resulted in a significant reduction in edema compared to control groups, confirming its potential as an effective anti-inflammatory agent .
  • Histopathological Analysis : Histopathological examinations showed minimal degenerative changes in organs such as the stomach and liver, reinforcing the compound's safety profile while maintaining efficacy against inflammation .

Q & A

Q. What are the recommended synthetic routes for 4-(((2-fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Strategy : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via Mannich reactions. For sulfonyl-containing pyrazoles, post-functionalization (e.g., sulfonation of a pre-formed pyrazole core) is common .
  • Optimization Parameters :
    • Temperature : Reactions involving sulfonyl groups often require controlled temperatures (50–80°C) to avoid decomposition .
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance sulfonation efficiency .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is structural characterization performed for sulfonyl-pyrazole derivatives, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positioning. For example, bond angles and torsion angles in similar compounds (e.g., 5-(4-fluorophenyl)-1H-pyrazole) were resolved with R-factors <0.05 .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 6.5–7.8 ppm) and sulfonyl methyl groups (δ 3.2–3.5 ppm) .
    • FTIR : Sulfonyl stretching vibrations appear at 1150–1350 cm⁻¹ .
    • HRMS : Accurate mass determination (error <2 ppm) confirms molecular formula .

Q. What safety protocols are critical for handling fluorophenyl-sulfonyl pyrazoles in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

  • HPLC Analysis :
    • Column : C18 reverse-phase column (e.g., Purospher® STAR).
    • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
    • Purity Threshold : ≥98% (retention time consistency, UV detection at 254 nm) .
  • Melting Point : Sharp melting range (e.g., 150–152°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonylmethyl group in electrophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing sulfonyl group deactivates the pyrazole ring, directing electrophiles to the para position of the fluorophenyl moiety. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the sulfonyl-linked carbon .
  • Kinetic Studies : Competitive reactions with iodine or bromine reveal second-order kinetics, suggesting rate-limiting electrophilic attack .

Q. How can computational modeling predict the biological activity of fluorophenyl-sulfonyl pyrazoles?

Methodological Answer:

  • Molecular Docking :
    • Target Proteins : Carbonic anhydrase isoforms (e.g., CAH1, CAH2) or cyclooxygenase-2 (COX-2) are common targets due to sulfonyl interactions .
    • Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation (ΔG < -8 kcal/mol indicates strong binding) .
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability (%ABS >50%) and toxicity (LD₅₀ >500 mg/kg) .

Q. How should researchers address contradictory data in literature regarding the biological activity of pyrazole-sulfonyl derivatives?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Compare IC₅₀ values against standardized assays (e.g., MTT for cytotoxicity) to control for protocol variability .
    • Structural Variability : Subtle substituent changes (e.g., 2-fluoro vs. 4-fluoro phenyl) drastically alter activity. For example, 4-fluorophenyl analogs show 10-fold higher COX-2 inhibition than 2-fluorophenyl derivatives .
  • Validation Experiments : Reproduce key studies under identical conditions (solvent, cell line, concentration) to isolate discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of fluorophenyl-sulfonyl pyrazoles?

Methodological Answer:

  • SAR Design :
    • Core Modifications : Vary substituents at the pyrazole 1-position (e.g., methyl vs. ethyl) to assess steric effects .
    • Sulfonyl Group Tweaks : Replace sulfonyl with sulfonamide or sulfonic acid to study polarity impacts .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2, CAH) using fluorogenic substrates .
    • Cellular Uptake : LC-MS quantifies intracellular concentrations to correlate with activity .

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